molecular formula C14H14N4O3S B12627437 5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide CAS No. 918495-23-5

5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide

Cat. No.: B12627437
CAS No.: 918495-23-5
M. Wt: 318.35 g/mol
InChI Key: USBMOHGBJHPSAK-UHFFFAOYSA-N
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Description

5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a pyrrolidine ring, a sulfonyl group, and an indole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed Larock indole synthesis, which is used to construct the indole core . This is followed by the introduction of the cyano group and the sulfonyl group through various functionalization reactions. The final step involves the formation of the carboxamide group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The indole core and the pyrrolidine ring can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while reduction of the cyano group can yield primary amines.

Mechanism of Action

The mechanism of action of 5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with these targets, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is unique due to its combination of functional groups, which allows it to interact with multiple biological targets and exhibit a wide range of biological activities. This makes it a valuable compound for drug discovery and development.

Properties

CAS No.

918495-23-5

Molecular Formula

C14H14N4O3S

Molecular Weight

318.35 g/mol

IUPAC Name

5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C14H14N4O3S/c15-8-9-3-4-11-10(7-9)13(12(17-11)14(16)19)22(20,21)18-5-1-2-6-18/h3-4,7,17H,1-2,5-6H2,(H2,16,19)

InChI Key

USBMOHGBJHPSAK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)C#N)C(=O)N

Origin of Product

United States

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